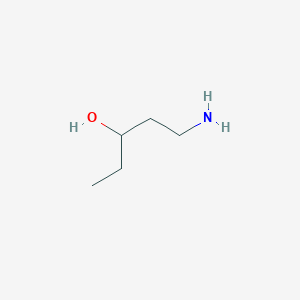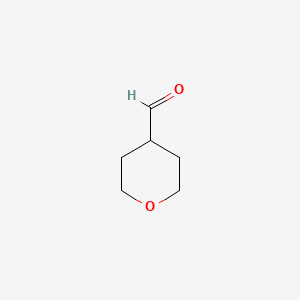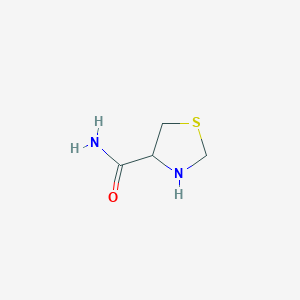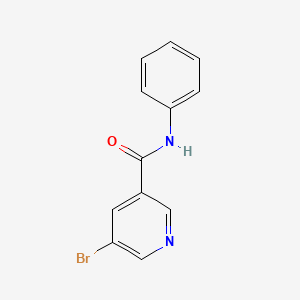
アクマミリン
説明
Akuammiline alkaloids are a class of indole alkaloids known for their complex molecular architecture and biological activity. The first akuammiline alkaloid, echitamine, was isolated in 1875, but it took over a century for the first successful total synthesis to be achieved due to their exceptional structure . These alkaloids have been the subject of renewed medicinal interest because they act as ligands for various molecular targets and display a wide range of pharmacological activities .
Synthesis Analysis
The total synthesis of akuammiline alkaloids has been a significant challenge for chemists. The first total synthesis of picrinine, an akuammiline alkaloid, featured a concise assembly of the azabicyclic core and a series of delicate late-stage transformations . A unified approach to synthesizing diverse akuammiline alkaloids, such as deformylcorymine, strictamine, and calophyline A, has been reported, which mimics the biosynthesis in nature and allows for structural diversification from a common synthetic precursor . Enantioselective syntheses have also been achieved for alkaloids containing a methanoquinolizidine core, utilizing a reductive interrupted Fischer indolization reaction .
Molecular Structure Analysis
The akuammiline alkaloids are characterized by their polycyclic cage-like structures. The signature structural element of this family is the methanoquinolizidine system . The total synthesis of (+)-scholarisine A, another akuammiline alkaloid, was achieved through a route that included a unique C-H arylation reaction to forge its polycyclic core . An iminium ion cascade annulation strategy was developed to synthesize the pentacyclic core structures of these alkaloids, which are present in akuammiline and strictamine .
Chemical Reactions Analysis
Several key chemical reactions have been employed in the synthesis of akuammiline alkaloids. These include the Fischer indolization reaction , a pyrone Diels-Alder reaction, and a radical cyclization/Keck allylation . A [2,3]-Stevens rearrangement was used for constructing the octahydro-2H-2,8-methanoquinolizines . Additionally, a Friedel-Crafts cyclization and an aza-1,6-conjugate addition were critical in the formal total synthesis of (+)-strictamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of akuammiline alkaloids are closely tied to their complex structures. These compounds exhibit a wide variety of pharmacological activities, such as opioid activity, cytotoxic activity, and antagonism of the glycine receptor . The structural diversity and the presence of multiple stereocenters and quaternary centers in these molecules contribute to their unique properties and challenges in synthesis .
科学的研究の応用
関節リウマチの治療
アクマミリンアルカロイド誘導体は、関節リウマチ線維芽細胞様滑膜細胞(RA-FLSs)の増殖に対する効果について合成され、評価されています。 アクマミリンから誘導された化合物は、有望な阻害効果を示し、抗RA小分子薬への開発の可能性を示唆しています .
がん研究
アクマミリンのユニークな構造的特徴により、抗がん研究の候補となっています。 その誘導体は、他のよく知られている抗がんアルカロイドと同様に、がん細胞の増殖を阻害する可能性について調査されています .
抗菌作用
研究によると、アクマミリンとその類似体は抗菌作用を有しています。 これは、特に抗生物質耐性が増加している時代に、新しい抗菌剤の開発に役立つ可能性を開きます .
抗炎症作用
アクマミリンの抗炎症作用が研究されており、慢性炎症性疾患の新しい治療法の開発につながる可能性があります .
抗マラリア活性
アクマミリンは、抗マラリア活性において可能性を示しており、新しい抗マラリア薬の開発の基礎を提供しています。 これは、マラリアが世界中の多くの地域で依然として大きな健康上の課題となっているため、特に重要です .
伝統医学
伝統的な中国医学では、アクマミリンは咳、カタル性発熱、慢性気管支炎、または喘息などの上気道疾患の治療における生物活性成分の1つと考えられています .
作用機序
Akuammiline is a complex natural compound that has garnered significant attention from scientists worldwide . This article will delve into the various aspects of its mechanism of action.
Target of Action
Akuammiline alkaloids are a family of monoterpene indole alkaloids that act as ligands for a heterogeneous group of molecular targets . This broad range of targets allows them to display a wide variety of pharmacological activities .
Mode of Action
It is known that these alkaloids interact with their targets, leading to various changes in the biological system
Biochemical Pathways
The biosynthesis of Akuammiline has been decoded recently . It involves the cyclization of the common precursor geissoschizine, catalyzed by two paralogous cytochrome P450 enzymes, rhazimal synthase (AsRHS) and geissoschizine oxidase (AsGO) . These enzymes direct the metabolism towards the structurally distinct and medicinally important classes of akuammilan and strychnos alkaloids, respectively .
Result of Action
The molecular and cellular effects of Akuammiline’s action are diverse due to its interaction with a wide range of targets . For instance, some Akuammiline alkaloids have shown promising cytotoxic activity . .
将来の方向性
Research on Akuammiline and its derivatives provides a solid foundation for future pharmacological studies . These compounds show promise for the development of anti-rheumatoid arthritis small molecule drugs derived from natural products . Further studies are needed to fully understand the potential of these compounds and their applications in medicine .
特性
IUPAC Name |
methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19+,22-,23?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHALCZZZWCCLV-CLNIADLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@H]1C4(COC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the characteristic structural feature of akuammiline alkaloids?
A1: Akuammiline alkaloids are characterized by a methanoquinolizidine moiety, a cage-like structure. [] This structural element is related to adamantane and contributes to the unique architecture of these alkaloids.
Q2: What are some structural variations within the akuammiline alkaloid family?
A2: While the methanoquinolizidine core is consistent, akuammiline alkaloids exhibit significant structural diversity. These variations primarily stem from oxidative processes that often lead to rearrangements within the methanoquinolizidine motif. [] For example, akuammiline, strictamine, and picrinine, all share this core structure but differ in their substituents and stereochemistry.
Q3: What is the significance of the C16 stereocenter in akuammiline alkaloids?
A3: The C16 stereocenter plays a crucial role in the biological activity and biosynthesis of akuammiline alkaloids. For instance, strictamine and rhazinoline, two representative methanoquinolizidine-containing akuammiline alkaloids, differ only in their stereochemistry at the C16 position. []
Q4: What is the significance of total synthesis in understanding akuammiline alkaloids?
A4: Total synthesis of akuammiline alkaloids not only validates proposed structures but also provides access to these complex molecules and their derivatives, enabling further exploration of their biological activities and pharmacological potential. [, ]
Q5: What are some key synthetic challenges in accessing akuammiline alkaloids?
A5: The construction of the complex, polycyclic framework of akuammiline alkaloids, particularly those with a methanoquinolizidine core, presents significant synthetic challenges. The introduction of stereocenters and the formation of multiple rings require carefully orchestrated reactions and strategies. [, , ]
Q6: What are some successful synthetic approaches to akuammiline alkaloids?
A6: Several innovative strategies have been employed for the total synthesis of akuammiline alkaloids. These include:
- Interrupted Fischer Indolization: This modified version of the classic Fischer indolization reaction has proven particularly useful in constructing the fused indoline ring systems found in many akuammiline alkaloids. [, , , , , ]
- Cascade Reactions: Synthetic chemists have leveraged the intricate structures of akuammilines to develop novel cascade reactions, enabling the rapid assembly of complex molecular architectures. [, ]
- Asymmetric Catalysis: Enantioselective synthesis is crucial for accessing biologically relevant stereoisomers. Approaches utilizing chiral catalysts have enabled the synthesis of enantioenriched akuammiline alkaloids. [, , , , ]
- Biomimetic Strategies: Some syntheses draw inspiration from the proposed biosynthetic pathways of akuammilines, utilizing reactions that mimic the natural construction of these molecules. [, , ]
Q7: What is the proposed biosynthetic origin of akuammiline alkaloids?
A7: Akuammiline alkaloids are classified as monoterpenoid indole alkaloids, suggesting a biosynthetic connection to the terpenoid pathway and the amino acid tryptophan, a precursor to indole. [, ]
Q8: What role does geissoschizine play in akuammiline biosynthesis?
A8: Geissoschizine, a corynanthean alkaloid, is proposed as a key branching point in the biosynthesis of various monoterpenoid indole alkaloids, including akuammilines. "Secondary cyclizations" from geissoschizine or its derivatives are thought to lead to the diverse structures observed in this family. []
Q9: How does the double bond configuration in corynanthean alkaloids impact akuammiline biosynthesis?
A9: The E or Z configuration of the double bond at C19-C20 in corynanthean alkaloids significantly influences their ability to undergo the secondary cyclizations necessary for akuammiline formation. The E isomer, favoring a cis-quinolizidine conformation, is more prone to these cyclizations. []
Q10: What is the significance of preakuammicine in akuammiline biosynthesis?
A10: Preakuammicine has long been considered a crucial intermediate in the biosynthesis of type II and type III monoterpenoid indole alkaloids, including akuammilines, and strychnine. Its recent synthesis and characterization provide valuable insights into this complex biosynthetic pathway. []
Q11: What are some notable biological activities of akuammiline alkaloids?
A11: Akuammiline alkaloids have demonstrated a diverse array of biological activities, including:
- Cytotoxicity: Several akuammiline alkaloids exhibit potent cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. [, ]
- Opioid Activity: Some akuammiline alkaloids, like pseudoakuammigine, display opioid activity in vivo, opening avenues for developing new analgesics. []
- Glycine Receptor Antagonism: Certain akuammiline alkaloids, such as corymine, act as antagonists of the glycine receptor, highlighting their potential in neurological disorders. []
- Multidrug Resistance Reversal: Several akuammiline alkaloids have shown promise in overcoming multidrug resistance in cancer cells, a significant challenge in chemotherapy. [, ]
Q12: What are some challenges in developing akuammiline alkaloids as therapeutics?
A12: While akuammiline alkaloids hold significant therapeutic promise, several challenges remain:
Q13: What are some promising areas for future research on akuammiline alkaloids?
A13: Future research on akuammiline alkaloids holds exciting possibilities, including:
- Structure-Activity Relationships (SAR): Systematic studies exploring how structural modifications influence biological activity are essential for optimizing pharmacological properties and designing more potent and selective analogs. []
- Drug Delivery and Targeting: Developing strategies to improve the delivery of akuammiline alkaloids to specific tissues and cells could enhance their therapeutic efficacy and reduce potential side effects. []
- Biomarkers and Diagnostics: Identifying biomarkers that predict response to akuammiline-based therapies or monitor treatment progress could revolutionize their clinical application. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




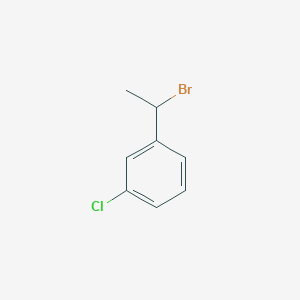

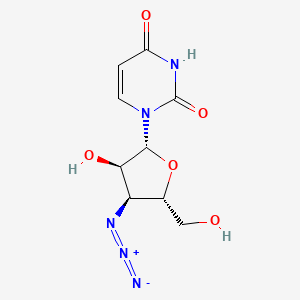
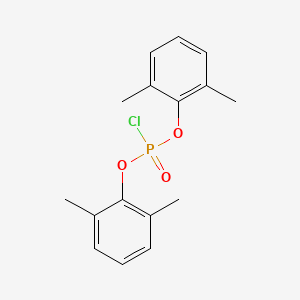
![3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1277951.png)
